molecular formula C29H26N2O3 B342613 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B342613
M. Wt: 450.5 g/mol
InChI Key: KKBJXUYYXBLWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a naphthamide moiety and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-tert-butylphenol with 2-hydroxy-3-methoxybenzaldehyde to form the benzoxazole ring. This intermediate is then reacted with 3-methoxy-2-naphthoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amides or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole or naphthamide rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amides, alcohols, and amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, its anti-inflammatory effects could be linked to the inhibition of key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide stands out due to its unique combination of a benzoxazole ring and a naphthamide moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to be used in specialized applications, such as advanced materials and potential therapeutic agents, where other similar compounds may not be as effective.

Properties

Molecular Formula

C29H26N2O3

Molecular Weight

450.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C29H26N2O3/c1-29(2,3)21-11-9-18(10-12-21)28-31-24-17-22(13-14-25(24)34-28)30-27(32)23-15-19-7-5-6-8-20(19)16-26(23)33-4/h5-17H,1-4H3,(H,30,32)

InChI Key

KKBJXUYYXBLWHS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC

Origin of Product

United States

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